2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1675207-10-9
VCID: VC3009639
InChI: InChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3
SMILES: B(C1=C(C=CC(=C1)OCCOC)F)(O)O
Molecular Formula: C9H12BFO4
Molecular Weight: 214 g/mol

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

CAS No.: 1675207-10-9

Cat. No.: VC3009639

Molecular Formula: C9H12BFO4

Molecular Weight: 214 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid - 1675207-10-9

Specification

CAS No. 1675207-10-9
Molecular Formula C9H12BFO4
Molecular Weight 214 g/mol
IUPAC Name [2-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3
Standard InChI Key IMTSUCLMSXRPJS-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)OCCOC)F)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)OCCOC)F)(O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid features a benzene ring with three key substituents: a fluorine atom at position 2, a 2-methoxyethoxy group at position 5, and a boronic acid group (-B(OH)₂). The presence of these functional groups creates a molecule with unique chemical reactivity and physical properties.

The chemical structure can be represented as follows:

  • Benzene ring with three substituents

  • Fluorine at position 2 (ortho position)

  • 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at position 5 (meta position)

  • Boronic acid group (-B(OH)₂) typically adjacent to the fluorine

Physical and Chemical Properties

While specific data for 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is limited in the provided sources, we can infer some properties based on structurally similar compounds:

PropertyValue/Description
AppearanceLikely a white to off-white solid
Molecular FormulaC₉H₁₂BFO₄
Molecular WeightApproximately 214 g/mol
SolubilityLikely soluble in organic solvents like THF, dioxane; limited water solubility
StabilitySensitive to oxidation; generally stable at room temperature when properly stored

The presence of the fluorine atom contributes to the compound's stability and reactivity profile, while the 2-methoxyethoxy group enhances its solubility in various organic solvents and potentially provides sites for hydrogen bonding.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid typically involves borylation of an appropriately substituted fluorobenzene derivative. Based on similar compounds in the search results, several methods may be applicable:

Lithiation-Borylation Sequence

This approach likely involves:

  • Selective lithiation of an appropriately substituted fluorobenzene

  • Treatment with a boron electrophile such as trimethyl borate

  • Hydrolysis to obtain the boronic acid

Similar chemistry is described for related compounds, such as the preparation of (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid where "Boron trifluoride etherate and trimethyl borate were stirred in anhydrous tetrahydrofuran (THF) for 10 minutes to form dimethoxyfluoroborane in situ" followed by reaction with a lithiated precursor .

Palladium-Catalyzed Borylation

Alternative approaches might involve palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or similar reagents, followed by hydrolysis to obtain the free boronic acid.

Relevant Derivatives

A structurally related compound, 4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol ester (CAS: 1256360-21-0), is commercially available with the following specifications:

  • Molecular Formula: C₁₅H₂₁BClFO₄

  • Molecular Weight: 330.6 g/mol

  • Purity: ≥98%

This pinacol ester serves as a protected form of a closely related boronic acid and could potentially be hydrolyzed to obtain compounds similar to our target molecule.

Applications in Organic Synthesis

Pharmaceutical Applications

Fluorinated aromatic compounds containing the 2-methoxyethoxy moiety are frequently encountered in pharmaceutical research. The specific product information for 4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol ester mentions it belongs to the "Protein Degrader Building Blocks" product family , suggesting applications in medicinal chemistry and drug development.

Boronic acids also serve as important intermediates in the synthesis of:

  • Protein inhibitors

  • Enzyme modulators

  • Novel heterocyclic compounds with potential biological activity

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds appear in the search results, allowing for comparative analysis:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-Fluoro-5-(methoxycarbonyl)phenylboronic acidC₈H₈BFO₄197.96 g/molContains methoxycarbonyl group instead of 2-methoxyethoxy
2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acidC₉H₁₁BCl₂O₄264.90 g/molContains two chlorine atoms instead of fluorine
(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acidC₇H₅BF₄O₃~224 g/molContains trifluoromethoxy group instead of 2-methoxyethoxy
4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol esterC₁₅H₂₁BClFO₄330.6 g/molContains additional chlorine and is protected as pinacol ester
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acidC₉H₁₁BFNO₄~227 g/molContains methoxy(methyl)carbamoyl group instead of 2-methoxyethoxy

Reactivity Comparisons

The reactivity of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid likely resembles that of other fluorinated phenylboronic acids. The following trends can be anticipated:

  • The fluorine substituent increases the electrophilicity of the boron center due to its electron-withdrawing effect

  • The 2-methoxyethoxy group provides electron donation through resonance, potentially counterbalancing the electron-withdrawing effect of fluorine

  • Compared to 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid, our compound would likely be less electron-deficient and potentially more reactive in nucleophilic processes

Analytical Characterization

NMR Spectroscopy

¹H NMR would likely show:

  • Aromatic protons with characteristic coupling patterns influenced by both fluorine and boronic acid groups

  • Methoxy protons as a singlet (approximately 3.3-3.4 ppm)

  • Ethoxy linker protons as two sets of multiplets (approximately 3.6-4.2 ppm)

  • Boronic acid protons as a broad singlet (variable position depending on solvent)

¹⁹F NMR would show a characteristic signal for the fluorine atom, typically influenced by coupling to neighboring protons.

Mass Spectrometry

The molecular ion peak would be expected at m/z corresponding to the molecular weight, with characteristic fragmentation patterns involving loss of the methoxyethoxy group or boronic acid moiety.

Chromatographic Analysis

HPLC and GC-MS analyses would be valuable for assessing the purity of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, with retention times likely similar to but distinct from the related compounds mentioned in the search results.

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